![molecular formula C14H14N6OS B4673803 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B4673803.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Description
The compound belongs to a class of molecules that typically combine the chemical frameworks of thiadiazole and triazole with a benzamide moiety. Such structures are known for their biological properties and have been the subject of various synthetic and analytical studies.
Synthesis Analysis
- Microwave-assisted synthesis techniques have been employed for creating similar compounds, notably those containing thiadiazole scaffolds and benzamide groups. The process is often solvent-free and efficient, utilizing microwave irradiation to facilitate the reaction (Tiwari et al., 2017).
Molecular Structure Analysis
- The molecular structure of compounds in this class has been elucidated using various spectroscopic methods, including IR, NMR, and mass spectral studies. These techniques confirm the arrangement of atoms and the presence of key functional groups in the molecule.
Chemical Reactions and Properties
- Compounds with a thiadiazole-benzamide structure have shown reactivity towards various nucleophiles, leading to the formation of novel heterocyclic compounds. Their reactivity is a crucial aspect of their chemical behavior and potential applications (Patel, Patel, & Shah, 2015).
Physical Properties Analysis
- The physical properties of such compounds, including solubility, melting point, and stability, are typically influenced by their molecular structure. The presence of specific functional groups can significantly impact these properties.
Chemical Properties Analysis
- These compounds often exhibit interesting biological activities. For example, certain derivatives have shown promising anticancer activity against various human cancer cell lines. Their chemical properties, such as reactivity and bonding patterns, play a vital role in their biological interactions (Tiwari et al., 2017).
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyltriazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-3-12-17-18-14(22-12)16-13(21)10-4-6-11(7-5-10)20-9(2)8-15-19-20/h4-8H,3H2,1-2H3,(H,16,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOCQEUNXVKSRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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